molecular formula C19H16N2O2 B7499448 2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B7499448
M. Wt: 304.3 g/mol
InChI Key: ZVEXDRZUXNEWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(pyridin-3-ylmethyl)benzamide, also known as PPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is thought to involve the inhibition of the interaction between HIF-1α and p300. This interaction is critical for the regulation of gene expression, and the inhibition of this interaction by 2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has been shown to have a variety of physiological effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, as well as the inhibition of angiogenesis. 2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has several advantages for use in lab experiments, including its high purity and stability. However, the compound is also relatively expensive, which may limit its use in some experiments. Additionally, the compound has a relatively short half-life, which may make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 2-phenoxy-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the development of new synthesis methods for the compound, which may make it more accessible for use in a wider range of experiments. Additionally, further investigations into the mechanism of action of 2-phenoxy-N-(pyridin-3-ylmethyl)benzamide may lead to the development of new therapeutic applications for the compound. Finally, studies of the potential side effects of 2-phenoxy-N-(pyridin-3-ylmethyl)benzamide may be necessary before the compound can be used in clinical applications.

Synthesis Methods

2-phenoxy-N-(pyridin-3-ylmethyl)benzamide can be synthesized using a variety of methods, including the reaction of 3-pyridinemethanol with 2-phenoxybenzoyl chloride in the presence of a base. This reaction results in the formation of 2-phenoxy-N-(pyridin-3-ylmethyl)benzamide as a white solid with a melting point of 154-156°C. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions.

Scientific Research Applications

2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, as well as investigations into the regulation of gene expression. 2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300, which plays a critical role in the regulation of gene expression. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

properties

IUPAC Name

2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(21-14-15-7-6-12-20-13-15)17-10-4-5-11-18(17)23-16-8-2-1-3-9-16/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEXDRZUXNEWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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